5-Fluoro-6-methoxyisoindoline hydrochloride
Description
5-Fluoro-6-methoxyisoindoline hydrochloride is a fluorinated and methoxylated isoindoline derivative. The fluorine atom at position 5 and methoxy group at position 6 likely influence its electronic properties, solubility, and reactivity compared to non-substituted isoindolines .
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
5-fluoro-6-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-12-9-3-7-5-11-4-6(7)2-8(9)10;/h2-3,11H,4-5H2,1H3;1H |
InChI Key |
QQXYKCCQPUALQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxyisoindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroanisole and phthalic anhydride.
Reduction: The nitro group in 5-fluoro-2-nitroanisole is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with phthalic anhydride to form the isoindoline ring structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the isoindoline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Fluoro-6-methoxyisoindoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups like amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methoxyisoindoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The position of fluorine and methoxy groups significantly impacts physicochemical and pharmacological properties. Key analogs include:
| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Purity/Availability |
|---|---|---|---|---|
| 5-Fluoro-6-methoxyisoindoline HCl | Not explicitly listed | 5-F, 6-OCH₃ | ~200–210 (estimated) | Limited commercial data |
| 5-Methoxyindoline hydrochloride | 4770-39-2 | 5-OCH₃ | 185.63 | Available commercially |
| 6-Methoxyindoline hydrochloride | 4770-41-6 | 6-OCH₃ | 185.63 | Available commercially |
| 4-Fluoroisoindoline hydrochloride | 924305-06-6 | 4-F | ~180–190 (estimated) | Limited commercial data |
| 5-Fluoroisoindoline hydrochloride | 685565-15-5 | 5-F | ~180–190 (estimated) | Limited commercial data |
Key Observations :
- Positional Isomerism: 5-Methoxyindoline (CAS 4770-39-2) and 6-Methoxyindoline (CAS 4770-41-6) differ only in methoxy group placement.
- Fluorine vs. Methoxy : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups create opposing electronic effects. For example, 5-Fluoroisoindoline (CAS 685565-15-5) may exhibit higher polarity than 5-Methoxyindoline (CAS 4770-39-2), affecting chromatographic retention times in HPLC analyses .


Commercial and Pharmacological Relevance
- Pricing : Methoxylated compounds like 5-Methoxyisophthalic Acid (CAS 46331-50-4) are priced at JPY6,200/5g (TCI Chemicals), while fluorinated analogs often cost more due to complex synthesis .
- Similarity Scores : According to -Methoxyindoline HCl (CAS 4770-39-2) has a structural similarity score of 0.86 to unspecified reference compounds, higher than 6-Methoxyindoline HCl (0.83), indicating greater resemblance to common pharmacophores .
Biological Activity
5-Fluoro-6-methoxyisoindoline hydrochloride is an isoindoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the domains of antimicrobial, anti-inflammatory, and neuroprotective applications. The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
5-Fluoro-6-methoxyisoindoline hydrochloride can be characterized by its molecular structure, which includes a fluorine atom and a methoxy group attached to the isoindoline framework. The presence of these substituents is crucial for its biological activity.
1. Antimicrobial Activity
Research has indicated that isoindoline derivatives, including 5-fluoro-6-methoxyisoindoline hydrochloride, exhibit significant antimicrobial properties against various pathogens.
- Case Study : A study demonstrated that certain isoindoline derivatives showed comparable activity to established antimycobacterial agents like ethionamide. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5-Fluoro-6-methoxyisoindoline | 6.25 - 12.5 | Antimycobacterial |
| Ethionamide | 10 | Antimycobacterial |
2. Neuroprotective Effects
The neuroprotective potential of 5-fluoro-6-methoxyisoindoline hydrochloride has been explored in various studies.
- Research Findings : Compounds derived from isoindoline structures have shown protective effects against oxidative stress-induced neuronal cell death. For instance, derivatives demonstrated neuroprotective effects against H₂O₂-induced cell death in PC12 neurons with IC₅₀ values as low as 2.1 μM .
| Compound | IC₅₀ (μM) | Effect |
|---|---|---|
| 5-Fluoro-6-methoxyisoindoline | 2.1 | Neuroprotection |
| Rivastigmine | 3.0 | Neuroprotection |
3. Enzyme Inhibition
Inhibitory activity against key enzymes involved in neurodegenerative diseases has also been observed.
- Acetylcholinesterase Inhibition : The compound exhibited potent inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment, with IC₅₀ values indicating strong binding affinity .
The biological activity of 5-fluoro-6-methoxyisoindoline hydrochloride can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : Molecular modeling studies suggest that the compound interacts with both catalytic and peripheral active sites of AChE, enhancing its inhibitory effects .
Conclusion and Implications
The biological activity of 5-fluoro-6-methoxyisoindoline hydrochloride highlights its potential as a therapeutic agent in treating infectious diseases and neurodegenerative disorders. Its antimicrobial efficacy against Mycobacterium species and neuroprotective properties underscore the importance of further research into this compound's pharmacological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


